molecular formula C13H16ClNO4 B12123246 4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid

4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid

Cat. No.: B12123246
M. Wt: 285.72 g/mol
InChI Key: WUVYDVMRNWNKSH-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid is a synthetic organic compound with the molecular formula C11H13ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro-substituted phenoxy group, an acetamido group, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with butanoic acid and an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different functional groups.

    4-(4-Chloro-2-methylphenoxy)butanoic acid: Another similar compound with a butanoic acid moiety.

Uniqueness

4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid is unique due to the presence of both an acetamido group and a butanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]butanoic acid

InChI

InChI=1S/C13H16ClNO4/c1-9-7-10(14)4-5-11(9)19-8-12(16)15-6-2-3-13(17)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

WUVYDVMRNWNKSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCC(=O)O

Origin of Product

United States

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